Quantified Benchtop Stability: (TMEDA)Ni(o-tolyl)Cl vs Air-Sensitive Ni(cod)₂ and Decomposition-Prone NiCl(Ph)(TMEDA)
(TMEDA)Ni(o-tolyl)Cl remains unchanged as a solid after >6 months of exposure to air at room temperature, with catalytic activity identical to samples stored under inert atmosphere [1]. In contrast, Ni(cod)₂ turns black and becomes catalytically inactive within 30 minutes of air exposure [1]. Additionally, the analogous phenyl complex NiCl(Ph)(TMEDA) undergoes rapid decomposition with biphenyl formation under ambient conditions, highlighting the critical role of the ortho-methyl substituent in conferring air stability [1][2]. The ortho-tolyl group provides steric shielding that blocks associative substitution pathways responsible for decomposition [2].
| Evidence Dimension | Solid-state air stability (shelf life at ambient atmosphere) |
|---|---|
| Target Compound Data | >6 months at RT in air; no color change, no loss of catalytic activity |
| Comparator Or Baseline | Ni(cod)₂: <30 min to visible decomposition (yellow → black), total catalytic inactivation; NiCl(Ph)(TMEDA): rapid decomposition with biphenyl formation |
| Quantified Difference | >8,500-fold longer air stability vs Ni(cod)₂ (>6 months vs <30 min); ortho-methyl substituent essential for stability |
| Conditions | Solid state, ambient atmosphere (~21% O₂), room temperature; catalytic activity verified by Suzuki coupling of 4-chloroanisole with phenylboronic acid |
Why This Matters
Enables benchtop weighing and reaction setup without glovebox, reducing capital expenditure and simplifying high-throughput experimentation workflows.
- [1] Magano, J.; Monfette, S. Development of an Air-Stable, Broadly Applicable Nickel Source for Nickel-Catalyzed Cross-Coupling. ACS Catal. 2015, 5 (5), 3120–3123. DOI: 10.1021/acscatal.5b00498. View Source
- [2] Shields, J. D.; Gray, E. E.; Doyle, A. G. A Modular, Air-Stable Nickel Precatalyst. Org. Lett. 2015, 17 (9), 2166–2169. DOI: 10.1021/acs.orglett.5b00766. View Source
